Product packaging for Benzo[g][1]benzothiole-2-carboxylic acid(Cat. No.:CAS No. 51925-18-9)

Benzo[g][1]benzothiole-2-carboxylic acid

Cat. No.: B1656278
CAS No.: 51925-18-9
M. Wt: 228.27 g/mol
InChI Key: KRSFUJUZIQCOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Heterocyclic Chemistry

In the field of heterocyclic chemistry, sulfur-containing polycyclic aromatic compounds like Naphtho[2,1-b]thiophene-2-carboxylic acid are significant for several reasons. The presence of the sulfur heteroatom in the thiophene (B33073) ring introduces unique electronic characteristics compared to their all-carbon analogues. These compounds are often investigated for their potential applications in materials science and medicinal chemistry. The carboxylic acid functional group at the 2-position of the thiophene ring further enhances its significance by providing a reactive site for the synthesis of various derivatives. ontosight.ai

Structural Classification and Isomeric Considerations

The core structure of Naphtho[2,1-b]thiophene-2-carboxylic acid is a naphthothiophene system. The nomenclature indicates the mode of fusion between the naphthalene (B1677914) and thiophene rings. Specifically, "naphtho[2,1-b]thiophene" signifies that the naphthalene ring is fused at its 2 and 1 positions to the 'b' face (the bond between the 2nd and 3rd positions) of the thiophene ring.

Several structural isomers of naphthothiophene exist, depending on the fusion pattern of the two ring systems. The primary isomers include:

Naphtho[2,1-b]thiophene: The "angular" isomer, which is the subject of this article.

Naphtho[1,2-b]thiophene: Another "angular" isomer.

Naphtho[2,3-b]thiophene: A "linear" isomer.

The geometry of these isomers, whether angular or linear, significantly influences their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects their potential applications. researchgate.net

Current Research Landscape and Gaps

Current research on naphthothiophene derivatives, including Naphtho[2,1-b]thiophene-2-carboxylic acid, is primarily focused on two areas: materials science and medicinal chemistry. ontosight.ai

In materials science , the unique electronic and photophysical properties of naphthothiophenes make them promising candidates for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai The extended π-conjugation in these molecules can facilitate charge transport, a crucial property for semiconductor materials.

In medicinal chemistry , derivatives of naphthothiophenes have been explored for a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The rigid structure of the naphthothiophene scaffold can serve as a template for designing molecules that can interact with specific biological targets.

A notable gap in the current research landscape is the limited number of studies focusing specifically on Naphtho[2,1-b]thiophene-2-carboxylic acid itself. While the broader class of naphthothiophenes is being investigated, detailed studies on the synthesis, functionalization, and application of this specific carboxylic acid derivative are not extensively reported. Further research is needed to fully elucidate its chemical reactivity, biological activity, and material properties to unlock its full potential.

Detailed Research Findings

While specific research on Naphtho[2,1-b]thiophene-2-carboxylic acid is limited, studies on related derivatives provide insights into its chemistry. For instance, a synthetic route to the corresponding ethyl ester, ethyl naphtho[2,1-b]thiophene-2-carboxylate, has been reported. This synthesis involves the thionation of ethyl naphtho[2,1-b]furan-2-carboxylate with phosphorus pentasulfide. The resulting ester can then be converted into naphtho[2,1-b]thiophene-2-carbohydrazide by reacting it with hydrazine (B178648) hydrate. researchgate.net This suggests a viable pathway to obtain the carboxylic acid through the hydrolysis of the ester.

The investigation of various naphthothiophene isomers has revealed that the fusion mode significantly impacts their properties. For example, studies on naphthodithiophenes have shown that the orientation of the thiophene units plays a critical role in their emission properties. nih.govdntb.gov.ua Such findings underscore the importance of isomeric purity when exploring the applications of these compounds.

PropertyNaphtho[2,1-b]thiophene-2-carboxylic acid
CAS Number 88220-27-3
Molecular Formula C₁₃H₈O₂S
Molecular Weight 228.27 g/mol
Synonyms Benzo[g] ontosight.aibenzothiole-2-carboxylic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O2S B1656278 Benzo[g][1]benzothiole-2-carboxylic acid CAS No. 51925-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[g][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2S/c14-13(15)11-7-9-6-5-8-3-1-2-4-10(8)12(9)16-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSFUJUZIQCOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966247
Record name Naphtho[1,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51925-18-9
Record name Naphtho[1,2-b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51925-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC108799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphtho[1,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar and thermally labile molecules like carboxylic acids. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For a carboxylic acid like Benzo[g] researchgate.netbenzothiole-2-carboxylic acid, ESI would typically produce a deprotonated molecule, [M-H]⁻, in negative ion mode. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular weight of the conjugate base. Further analysis through tandem mass spectrometry (MS/MS) would involve isolating this ion and inducing fragmentation to provide insights into the molecule's structure. However, specific ESI-MS spectra or fragmentation data for Benzo[g] researchgate.netbenzothiole-2-carboxylic acid are not documented in the available search results.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. By measuring the mass of an ion with high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For Benzo[g] researchgate.netbenzothiole-2-carboxylic acid (C₁₃H₈O₂S), HRMS would be able to confirm this specific elemental formula by providing a highly accurate mass measurement of its molecular ion or a fragment thereof. This technique is invaluable for confirming the identity of a newly synthesized compound or an unknown analyte. Despite the utility of this technique, no specific HRMS data for Benzo[g] researchgate.netbenzothiole-2-carboxylic acid has been reported in the searched literature.

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise location of each atom. This allows for the unambiguous determination of the molecular structure, including stereochemistry. For Benzo[g] researchgate.netbenzothiole-2-carboxylic acid, this analysis would provide definitive proof of its connectivity and conformation. The search for published single-crystal X-ray diffraction data for this specific compound did not yield any results.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) to identify its crystalline phases and determine its purity. Instead of a single diffraction pattern from one crystal, a PXRD experiment produces a diffraction pattern that is a characteristic "fingerprint" of the crystalline solid. This pattern can be used to identify different polymorphs (different crystalline forms of the same compound), which can have different physical properties. While PXRD data is available for isomers and related benzothiophene (B83047) compounds, no specific powder diffraction patterns for Benzo[g] researchgate.netbenzothiole-2-carboxylic acid were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure, particularly its conjugated π-systems. For an aromatic compound like Benzo[g] researchgate.netbenzothiole-2-carboxylic acid, the UV-Vis spectrum would be expected to show distinct absorption bands corresponding to π→π* transitions within the fused ring system. The position (λmax) and intensity of these bands provide valuable information about the extent of conjugation. However, experimentally recorded UV-Vis spectra for Benzo[g] researchgate.netbenzothiole-2-carboxylic acid are not available in the reviewed sources.

Elemental Compositional Analysis

The elemental composition of Benzo[g] chemsynthesis.combenzothiole-2-carboxylic acid has been determined through computational analysis based on its molecular formula. This analysis is fundamental in confirming the identity and purity of the synthesized compound. The molecular formula for Benzo[g] chemsynthesis.combenzothiole-2-carboxylic acid is established as C₁₃H₈O₂S. nih.gov

This formula indicates that each molecule of the compound is composed of 13 carbon atoms, 8 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The calculated molecular weight and the percentage contribution of each element to the total molecular mass are detailed below. Such data is crucial for the verification of the compound's structure following its synthesis and purification.

The theoretical elemental composition serves as a benchmark for experimental analytical techniques like combustion analysis. In a typical experimental procedure, a sample of the compound would be combusted in a controlled environment, and the resulting amounts of carbon dioxide, water, and sulfur dioxide would be measured to determine the percentages of carbon, hydrogen, and sulfur, respectively. The percentage of oxygen is often determined by difference. A close correlation between the experimental results and the calculated values presented here would provide strong evidence for the successful synthesis of Benzo[g] chemsynthesis.combenzothiole-2-carboxylic acid.

Below are the detailed data tables for the compound's properties and its elemental composition.

Table 1: Properties of Benzo[g] chemsynthesis.combenzothiole-2-carboxylic acid

PropertyValue
Molecular FormulaC₁₃H₈O₂S
Molecular Weight228.27 g/mol

Table 2: Elemental Composition of Benzo[g] chemsynthesis.combenzothiole-2-carboxylic acid

ElementSymbolAtomic MassNumber of Atoms% Composition
CarbonC12.0111368.40%
HydrogenH1.00883.53%
OxygenO15.999214.02%
SulfurS32.06114.05%

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

DFT has become a primary tool for computational chemists to predict the physicochemical properties of organic molecules. researchgate.net Methods like B3LYP, combined with appropriate basis sets (e.g., 6-31G**), are commonly used to model the behavior of thiophene-based carboxylic acids. researchgate.netiosrjournals.org These calculations are foundational for the analyses described in the subsequent sections.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. nih.gov

For a molecule like Benzo[g] ontosight.aibenzothiole-2-carboxylic acid, conformational analysis would be performed to identify the most stable arrangement, particularly concerning the orientation of the carboxylic acid group relative to the fused ring system. In studies of simpler molecules like thiophene-3-carboxylic acid, different conformers are analyzed to find the global minimum on the potential energy surface. researchgate.net The stability of different conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. iosrjournals.org The results are used to assign specific vibrational modes (e.g., stretching, bending) to the observed experimental spectral peaks. jetir.org

For thiophene (B33073) carboxylic acids, characteristic vibrational modes include:

O-H Stretching: Typically a broad band in the high-frequency region of the IR spectrum, indicative of the carboxylic acid group.

C=O Stretching: A strong, sharp peak characteristic of the carbonyl in the carboxylic acid. jetir.org

C-S Stretching: Vibrations associated with the thiophene ring, usually found in the fingerprint region. iosrjournals.org

Aromatic C-H and C=C Stretching: Multiple bands corresponding to the vibrations of the fused aromatic rings. iosrjournals.org

By comparing the calculated frequencies with experimental data, the accuracy of the computational model can be validated.

Electronic Structure and Properties

DFT is also used to explore the electronic characteristics of a molecule, which are critical for predicting its reactivity and photophysical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

HOMO: In thiophene-based systems, the HOMO is typically a π-orbital delocalized across the aromatic rings. Its energy level indicates the molecule's ability to donate electrons.

LUMO: The LUMO is usually a π*-antibonding orbital. Its energy level relates to the molecule's ability to accept electrons.

Energy Gap (ΔE): A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

Analysis of the spatial distribution of these orbitals shows where charge transfer is most likely to occur during electronic excitations. iosrjournals.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface. researchgate.net

Different colors on the MEP map represent varying potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack (e.g., around the carbonyl oxygen).

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack (e.g., around the acidic hydrogen of the carboxyl group).

Green: Regions of neutral potential.

The MEP map provides a clear picture of the charge distribution and helps to predict intermolecular interactions. researchgate.net

Analysis of Intermolecular and Non-Covalent Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal structure and stability of benzothiophene (B83047) derivatives are significantly influenced by a network of non-covalent interactions. For the analogous compound 1-benzothiophene-2-carboxylic acid (2BT), computational studies using Density Functional Theory (DFT) have revealed the critical role of hydrogen bonding and other weak interactions in its solid-state architecture. nih.gov

The stability of the 2BT crystalline structure is largely attributed to the formation of intermolecular hydrogen bonds such as O-H···O, C-H···O, and S-H···O. nih.gov The carboxylic acid group is a primary site for strong O-H···O hydrogen bonds, which often lead to the formation of dimeric structures. These interactions are fundamental to the supramolecular assembly of such compounds. nih.gov

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis for 2BT has demonstrated the presence of various non-covalent interactions that contribute to its stability. nih.gov By mapping properties like normalized contact distance (dnorm) onto the Hirshfeld surface, regions involved in specific intermolecular contacts can be identified. This method provides a detailed picture of the close contacts that govern the molecular packing in the crystal. shd-pub.org.rsresearchgate.net Studies on other sulfur-containing polycyclic aromatic molecules have also highlighted the importance of π-stacking and S···S interactions, although the latter's contribution to crystal stability is sometimes debated, with dispersion forces often being the dominant attractive force. nih.gov

For Benzo[g] nih.govbenzothiole-2-carboxylic acid, with its extended π-system, it is expected that π-π stacking interactions would play an even more significant role in its crystal packing compared to the smaller 2BT. The presence of the carboxylic acid group would facilitate strong hydrogen bonding, similar to that observed in 2BT.

Below is a hypothetical table summarizing the types of intermolecular contacts and their percentage contribution to the Hirshfeld surface area for a benzothiophene carboxylic acid derivative, based on findings for related structures.

Intermolecular ContactPercentage Contribution to Hirshfeld Surface
H···H~40-50%
C···H / H···C~20-30%
O···H / H···O~10-15%
S···H / H···S~5-10%
C···C~5%
S···C / C···S<5%
S···S<1%

This table is illustrative and represents typical contributions for similar molecular structures.

Reaction Pathway Modeling and Transition State Characterization

Understanding the reaction mechanisms involving Benzo[g] nih.govbenzothiole-2-carboxylic acid at a molecular level can be achieved through reaction pathway modeling. This involves mapping the potential energy surface of a reaction to identify intermediates, transition states, and to calculate activation energies. While specific transition state characterizations for reactions of Benzo[g] nih.govbenzothiole-2-carboxylic acid are not readily found, general reaction pathways for the synthesis and modification of benzothiophenes have been proposed and studied.

For instance, the synthesis of benzothiophene derivatives can occur through various routes, including the reaction of arynes with alkynyl sulfides. rsc.orgnih.govchemistryviews.org Plausible mechanisms for such reactions involve the nucleophilic addition of the sulfur atom to the aryne, followed by cyclization. rsc.orgnih.gov Computational modeling of these pathways would involve locating the transition state for the cyclization step and any subsequent protonation or rearrangement steps.

Another area of interest is the decarboxylation of benzothiophene-2-carboxylic acids. Enzymatic C-H activation and carboxylation/decarboxylation reactions are of significant interest, and computational studies can help elucidate the mechanisms of these biocatalytic processes. researchgate.net

A hypothetical reaction pathway study for a generic reaction, such as electrophilic substitution on the benzothiophene ring system, would involve the following computational steps:

Optimization of the ground states of the reactants.

Identification of possible intermediates and transition state structures.

Calculation of the energies of these species to determine the reaction barriers.

Frequency calculations to confirm the nature of the stationary points (minima or first-order saddle points).

Solvation Effects and Computational Models for Solution-Phase Behavior

The behavior of Benzo[g] nih.govbenzothiole-2-carboxylic acid in solution is influenced by its interactions with solvent molecules. Solvation effects can impact conformational preferences, reactivity, and spectroscopic properties. Computational models are essential for understanding these effects.

Two main types of solvation models are commonly used:

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This approach can provide a detailed picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally expensive.

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. Popular implicit models include the Polarizable Continuum Model (PCM). This approach is computationally less demanding and is effective for capturing the bulk effects of the solvent.

For a molecule like Benzo[g] nih.govbenzothiole-2-carboxylic acid, with its polar carboxylic acid group and a large nonpolar aromatic system, the choice of solvent would significantly affect its properties. In a polar protic solvent like water, strong hydrogen bonding between the carboxylic acid group and water molecules would be expected. In a nonpolar solvent, the molecule might favor dimerization through self-association via hydrogen bonding.

Computational studies on related molecules have simulated UV-Vis spectra in both the gas phase and in water to understand the influence of the solvent on electronic transitions. nih.gov Such calculations can predict shifts in absorption maxima (solvatochromism) and provide insights into how the solvent alters the electronic structure of the molecule.

Reactivity Profiles and Transformational Chemistry

Decarboxylation Studies of Benzo[g]nih.govbenzothiole-2-carboxylic Acid Derivatives

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental reaction of carboxylic acids. The stability of the resulting carbanion or radical intermediate is a critical factor influencing the reaction's feasibility and kinetics.

While specific mechanistic studies for Benzo[g] nih.govbenzothiole-2-carboxylic acid are not extensively detailed in the provided literature, the decarboxylation of aromatic carboxylic acids can generally proceed through several potential pathways depending on the conditions.

Heterolytic Mechanism: In many cases, the reaction involves the formation of a carbanion intermediate at the C2 position after the loss of CO2. The stability of this carbanion is paramount. The fused aromatic system of the benzo[g] nih.govbenzothiole core can delocalize the negative charge, thereby stabilizing the intermediate and facilitating the reaction, particularly at elevated temperatures. The presence of a protic solvent can assist by protonating the carbanion to yield the final decarboxylated product, Benzo[g] nih.govbenzothiole.

Radical Mechanism: Under certain conditions, such as photolysis or in the presence of specific catalysts, a homolytic cleavage can occur. This involves the formation of an acyloxyl radical, which then loses CO2 to form an aryl radical. nih.gov This radical subsequently abstracts a hydrogen atom from the solvent or another source to give the final product. nih.gov Methods like Barton decarboxylation operate via such radical pathways. nih.gov

Concerted Mechanism: While more common for β-keto acids which can form a cyclic, six-membered transition state, a concerted pathway is less likely for this substrate but cannot be entirely ruled out under specific catalytic conditions. masterorganicchemistry.com

The rate and ease of decarboxylation are highly sensitive to the nature and position of substituents on the aromatic rings. The electronic properties of these substituents influence the stability of the key intermediates formed during the reaction.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or halo (-X) groups on the benzo[g] ring system are expected to increase the rate of decarboxylation if the reaction proceeds through a carbanion intermediate. These groups would stabilize the negative charge at the C2 position through inductive and/or resonance effects, thereby lowering the activation energy of the reaction.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) or alkyl (-R) groups would likely decrease the rate of decarboxylation. These groups would destabilize the carbanion intermediate by increasing electron density at the reaction center, thus raising the activation energy.

The following table summarizes the expected qualitative effects of substituents on the rate of decarboxylation proceeding via a carbanionic mechanism.

Substituent TypePosition on Aromatic CoreExpected Effect on Carbanion StabilityPredicted Impact on Decarboxylation Rate
Electron-Withdrawing (e.g., -NO2)AnyIncreasedAccelerate
Electron-Donating (e.g., -OCH3)AnyDecreasedDecelerate
Halogen (e.g., -Cl)AnyIncreased (Inductive)Accelerate

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, allowing for the synthesis of a wide array of derivatives through various interconversion reactions.

Esters of Benzo[g] nih.govbenzothiole-2-carboxylic acid can be readily prepared through standard esterification protocols.

Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a dehydrating agent. google.com The process, known as Fischer esterification, is an equilibrium reaction where the removal of water drives the reaction toward the ester product.

Transesterification: This process converts one ester into another by reacting it with a different alcohol, typically in the presence of an acid or base catalyst. mdpi.com This method is useful for modifying the ester group after its initial formation.

Amide bond formation is a crucial transformation, and modern coupling reagents provide efficient methods for converting carboxylic acids into amides under mild conditions. nih.govsci-hub.st A common and effective reagent cocktail includes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net

The mechanism proceeds through several activated intermediates:

The carboxylic acid first reacts with the carbodiimide (B86325) (EDC) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com

This intermediate can then react with HOBt to form an HOBt active ester. This step is beneficial as it minimizes side reactions and reduces the risk of racemization if chiral amines are used. sci-hub.st

DMAP can serve as an acyl transfer agent, reacting with the intermediate to form a highly reactive acyliminium ion. nih.govsci-hub.st

Finally, the amine nucleophile attacks the activated species (either the HOBt ester or the acyliminium ion) to form the stable amide bond, regenerating the catalyst and producing a water-soluble urea (B33335) byproduct from EDC. nih.govluxembourg-bio.com

The roles of these reagents are summarized in the table below.

ReagentFull NameFunction in Amidation
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarboxylic acid activating agent; forms O-acylisourea intermediate. nih.govsci-hub.st
HOBt 1-HydroxybenzotriazoleSuppresses side reactions; forms an active ester intermediate. luxembourg-bio.com
DMAP 4-DimethylaminopyridineAcyl transfer catalyst; forms a highly reactive acyliminium intermediate. nih.govsci-hub.st

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohols: Strong reducing agents are required for the complete reduction of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for this transformation, readily converting the acid to the corresponding primary alcohol, (Benzo[g] nih.govbenzothiol-2-yl)methanol. libretexts.orglibretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF), are also effective and can offer chemoselectivity in the presence of other reducible functional groups. khanacademy.org Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids. libretexts.org

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is more challenging because aldehydes are more reactive towards hydride reagents than the starting carboxylic acid. libretexts.org This transformation typically requires a two-step approach or the use of specialized reagents. One common strategy involves first converting the carboxylic acid to a derivative like an ester or an acid chloride, which can then be reduced to an aldehyde using a milder reducing agent such as Diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org More direct, modern methods may employ catalytic systems, for example using a nickel precatalyst and a silane (B1218182) reductant. organic-chemistry.org

The following table outlines the common reagents and their products for the reduction of Benzo[g] nih.govbenzothiole-2-carboxylic acid.

Reagent(s)ProductNotes
Lithium aluminum hydride (LiAlH4)Primary AlcoholPowerful, non-selective reducing agent. libretexts.org
Borane-THF (BH3-THF)Primary AlcoholOffers better chemoselectivity than LiAlH4. khanacademy.org
1. Convert to Ester/Acid Chloride2. DIBAL-HAldehydeRequires low temperatures to prevent over-reduction to the alcohol. libretexts.org

Electrophilic and Nucleophilic Substitution Reactions on the Fused Ring System

The fused aromatic system of Benzo[g] rsc.orgbenzothiole-2-carboxylic acid, an electron-rich heterocycle, is susceptible to electrophilic aromatic substitution. The position of substitution is significantly influenced by the directing effects of the existing carboxylic acid group and the inherent reactivity of the naphthothiophene core.

Research on the parent compound, Naphtho[1,2-b]thiophene, shows that electrophilic attack, including bromination, formylation, and acetylation, preferentially occurs at the 2-position on the thiophene (B33073) ring. rsc.org However, the presence of a deactivating group like a carboxylate or ester at the 2-position alters this regioselectivity. In the case of ethyl naphtho[1,2-b]thiophen-2-carboxylate, a close analogue to the title compound, electrophilic substitution is directed away from the thiophene ring and onto the naphthalene (B1677914) portion of the molecule. Specifically, bromination and nitration result in substitution primarily at the 5-position. rsc.org This indicates that the electron-withdrawing nature of the carboxyl group deactivates the thiophene ring towards electrophilic attack, making the electron-rich naphthalene core the more favorable site for substitution.

Further studies on substituted naphtho[1,2-b]thiophenes support this trend. For instance, 2,3-Dimethylnaphtho[1,2-b]thiophen undergoes bromination and acetylation at the 5-position, reinforcing that this position on the benzo moiety is a reactive site for electrophilic attack when the thiophene ring is substituted. rsc.org

ReactionSubstrateMajor ProductReference
BrominationEthyl naphtho[1,2-b]thiophen-2-carboxylateEthyl 5-bromonaphtho[1,2-b]thiophen-2-carboxylate rsc.org
NitrationEthyl naphtho[1,2-b]thiophen-2-carboxylateEthyl 5-nitronaphtho[1,2-b]thiophen-2-carboxylate rsc.org
Bromination2,3-Dimethylnaphtho[1,2-b]thiophen5-Bromo-2,3-dimethylnaphtho[1,2-b]thiophen rsc.org
Acetylation2,3-Dimethylnaphtho[1,2-b]thiophen5-Acetyl-2,3-dimethylnaphtho[1,2-b]thiophen rsc.org

Information regarding nucleophilic aromatic substitution reactions directly on the fused ring system of Benzo[g] rsc.orgbenzothiole-2-carboxylic acid is not prevalent in the scientific literature. Such reactions are generally unfavorable on electron-rich aromatic systems unless activated by potent electron-withdrawing groups or proceeding through specific mechanisms not commonly observed for this scaffold.

Heterocyclic Ring Transformations (e.g., Ring Opening, Rearrangements)

Detailed research findings on the heterocyclic ring transformations, such as ring-opening or rearrangement reactions, for Benzo[g] rsc.orgbenzothiole-2-carboxylic acid are not extensively documented. The stability of the fused aromatic thiophene ring system makes it resilient to transformations under typical reaction conditions. Ring-opening would require significant energy input or highly specific reagents to overcome the aromatic stabilization energy. Similarly, skeletal rearrangements of the naphthothiophene core are not commonly reported synthetic transformations. The chemistry of this compound is dominated by reactions on its periphery (the carboxylic acid group) or substitution on the aromatic framework rather than alteration of the core heterocyclic structure.

Derivatization Strategies for Structural and Functional Modulation

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid moiety at the 2-position of the Benzo[g] nih.govbenzothiole scaffold is a versatile handle for a wide range of chemical transformations. Esterification, amidation, and conversion to more complex functionalities like acyl hydrazones are common strategies to expand the chemical diversity of this core structure.

Acyl hydrazones represent an important class of derivatives due to their structural features, including a pharmacophoric –CO–NH–N= group, and their utility as intermediates in the synthesis of various heterocyclic compounds. nih.govnih.gov The synthesis of these derivatives typically begins with the conversion of the parent carboxylic acid to its corresponding hydrazide. This is followed by a condensation reaction between the hydrazide and a variety of aldehydes or ketones. nih.gov

This synthetic approach has been demonstrated effectively in the closely related benzo[b]thiophene series. For instance, benzo[b]thiophene-2-carboxylic hydrazide can be reacted with various aromatic or heteroaromatic aldehydes in an alcoholic solvent, often under reflux, to yield a collection of acyl hydrazone products. nih.gov This methodology allows for extensive structural diversification by varying the aldehyde component used in the condensation step. nih.gov

Table 1: Examples of Acyl Hydrazone Derivatives Synthesized from a Benzothiophene (B83047) Core (Based on analogous synthesis with Benzo[b]thiophene-2-carbohydrazide)

Starting HydrazideReactant AldehydeResulting Acyl Hydrazone Structure
Benzo[g] nih.govbenzothiole-2-carbohydrazidePyridine-2-carbaldehyde(E)-N'-(pyridin-2-ylmethylene)benzo[g] nih.govbenzothiole-2-carbohydrazide
Benzo[g] nih.govbenzothiole-2-carbohydrazide4-Nitrobenzaldehyde(E)-N'-(4-nitrobenzylidene)benzo[g] nih.govbenzothiole-2-carbohydrazide
Benzo[g] nih.govbenzothiole-2-carbohydrazide2-Hydroxybenzaldehyde(E)-N'-(2-hydroxybenzylidene)benzo[g] nih.govbenzothiole-2-carbohydrazide

This table illustrates the potential derivatives based on established synthetic methods for analogous compounds. nih.gov

The creation of amide and ester libraries is a cornerstone of medicinal chemistry for exploring the impact of steric and electronic modifications on a molecule's function. The synthesis of these derivatives from Benzo[g] nih.govbenzothiole-2-carboxylic acid can be achieved through several reliable methods. researchgate.netmdpi.com

A common and efficient route is a two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a diverse panel of amines or alcohols to produce the corresponding amides or esters in a nucleophilic acyl substitution reaction. nih.gov This method is highly amenable to parallel synthesis for the rapid generation of a compound library. nih.gov Alternative one-pot procedures may utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to directly facilitate the amide or ester bond formation without isolating the acyl chloride intermediate.

Table 2: Representative Reactants for a Systematic Amide and Ester Library

Derivative TypePotential Reactant (Nucleophile)Resulting Functional Group
AmideAniline-C(O)NH-Ph
AmideBenzylamine-C(O)NH-CH₂-Ph
AmideMorpholine-C(O)N(CH₂CH₂)₂O
EsterMethanol (B129727)-C(O)OCH₃
EsterPhenol-C(O)OPh
Estertert-Butanol-C(O)OC(CH₃)₃

Regioselective Functionalization of the Benzo[g]nih.govbenzothiole Core

Beyond derivatization of the carboxylic acid, modification of the fused aromatic core offers another avenue for structural modulation. Achieving regioselectivity—the ability to functionalize a specific position on the ring system—is crucial. Modern synthetic methods, such as transition-metal-catalyzed C-H bond activation, provide powerful tools for this purpose.

For related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD), iridium-catalyzed C-H borylation has been shown to provide versatile building blocks by selectively introducing boryl groups at specific positions. nih.govacs.org These borylated intermediates can then undergo subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide variety of substituents, including aryl or alkyl groups, at a precise location on the aromatic core. nih.gov Applying such catalyst- and directing-group-controlled strategies to the Benzo[g] nih.govbenzothiole core could enable its regioselective functionalization at positions that are otherwise unreactive.

Introduction of Heteroatom-Containing Side Chains

The introduction of side chains containing heteroatoms (e.g., nitrogen, oxygen, sulfur) is a key strategy for modulating pharmacological properties such as solubility, polarity, and the ability to form hydrogen bonds. The synthesis of amides, esters, and acyl hydrazones discussed in section 6.1 are primary examples of this approach. nih.govnih.gov

The amide and acyl hydrazone moieties, in particular, are rich in heteroatoms and have been identified as important functionalities in a wide range of biologically active compounds. nih.govniscair.res.in The N-H and C=O groups within these side chains can act as both hydrogen bond donors and acceptors, facilitating critical interactions with biological targets. The systematic variation of the amines, alcohols, and aldehydes used in these syntheses allows for the fine-tuning of these properties by introducing additional rings, functional groups, and heteroatoms.

Derivatization for Enhanced Analytical Detectability

Chemical derivatization can be employed not only to alter biological function but also to improve a compound's properties for analytical detection. Carboxylic acids can present challenges in certain analytical methods like reversed-phase liquid chromatography (LC) due to poor retention or weak ionization in mass spectrometry (MS). nih.gov Furthermore, molecules lacking a native chromophore or fluorophore may be difficult to detect with high sensitivity using UV or fluorescence detectors. nih.gov

To overcome these issues, Benzo[g] nih.govbenzothiole-2-carboxylic acid can be reacted with a labeling reagent to attach a tag that enhances detectability. A common strategy is pre-column derivatization, where the analyte is modified before injection into an HPLC system. researchgate.net For example, the carboxylic acid can be converted into an ester using a fluorescent reagent. One such reagent, N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide, reacts with carboxylic acids to form highly fluorescent esters. researchgate.net This allows for the sensitive detection of the derivatized acid at very low concentrations using a fluorescence detector, a technique that would not be possible with the parent compound. researchgate.net This approach is broadly applicable to any carboxylic acid, including Benzo[g] nih.govbenzothiole-2-carboxylic acid, to facilitate its quantification in various matrices.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For a compound such as Benzo[g] sielc.combenzothiole-2-carboxylic acid, various chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. Given the carboxylic acid functional group and the polycyclic aromatic structure of Benzo[g] sielc.combenzothiole-2-carboxylic acid, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like phosphoric acid or formic acid. The acid in the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly achieved using a UV-Vis detector, set at a wavelength corresponding to the absorbance maximum of the benzothiophene (B83047) chromophore. For more selective and sensitive detection, a photodiode array (PDA) detector can be employed to acquire the full UV-Vis spectrum of the eluting peak.

ParameterTypical Condition
Stationary PhaseOctadecylsilane (C18)
Mobile PhaseAcetonitrile/Water with 0.1% Phosphoric Acid
DetectionUV-Vis at λmax

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of carboxylic acids by GC can be challenging due to their low volatility, high polarity, and propensity to undergo thermal decarboxylation in the hot injector port. It has been noted in studies of analogous compounds like benzothiophene-2-carboxylic acid that decarboxylation can occur, leading to the formation of the parent benzothiophene. researchgate.net

To overcome these challenges, derivatization is often necessary. The carboxylic acid group can be converted into a more volatile and thermally stable ester, for example, by reaction with a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or by esterification with an alcohol in the presence of an acid catalyst. The resulting derivative can then be readily analyzed by GC, typically on a non-polar or medium-polarity capillary column, with detection by a flame ionization detector (FID) or, for greater specificity, a mass spectrometer (MS).

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of Benzo[g] sielc.combenzothiole-2-carboxylic acid. Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of the product.

For the analysis of carboxylic acids by TLC on silica (B1680970) gel plates, a common issue is "tailing" or "streaking" of the spot. This is due to strong interactions between the acidic carboxyl group and the acidic silanol (B1196071) groups on the silica surface. researchgate.net To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), is often added to the eluent. researchgate.net A suitable eluent system for Benzo[g] sielc.combenzothiole-2-carboxylic acid would likely be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate, with the addition of a small amount of acid. Visualization of the spots on the TLC plate can be achieved under UV light, as the benzothiophene core is UV-active, or by staining with a general-purpose reagent like potassium permanganate (B83412).

Hyphenated Analytical Techniques (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled sensitivity and selectivity. For the analysis of Benzo[g] sielc.combenzothiole-2-carboxylic acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool.

In LC-MS/MS, the eluent from an HPLC system is introduced into the ion source of a mass spectrometer. For a carboxylic acid, electrospray ionization (ESI) in negative ion mode is typically the most effective, as it readily forms the deprotonated [M-H]⁻ ion. This precursor ion is then selected in the first quadrupole of the tandem mass spectrometer and fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed in the second quadrupole, providing a highly specific and sensitive detection method known as multiple reaction monitoring (MRM). The specificity of MRM allows for the accurate quantification of the target compound even in complex matrices. Derivatization, as discussed for GC, can also be employed prior to LC-MS analysis to enhance ionization efficiency and chromatographic performance. mdpi.comnih.gov

ParameterTypical Condition
SeparationReversed-Phase HPLC
IonizationElectrospray Ionization (ESI) - Negative Mode
Precursor Ion[M-H]⁻
DetectionMultiple Reaction Monitoring (MRM)

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry can be used for the direct quantification of Benzo[g] sielc.combenzothiole-2-carboxylic acid in pure solutions. The extended aromatic system of the benzothiophene ring system gives rise to strong absorption in the UV region of the electromagnetic spectrum. A UV-Vis spectrum of the compound would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentration at the λmax. According to Beer's Law, the absorbance is directly proportional to the concentration, allowing for the quantification of the compound in unknown samples. While this method is simple and rapid, it is less selective than chromatographic methods and is susceptible to interference from other UV-absorbing species in the sample.

Titrimetric and Potentiometric Methods for Carboxylic Acid Content

The carboxylic acid functional group of Benzo[g] sielc.combenzothiole-2-carboxylic acid allows for its quantification by classical titrimetric methods. A known amount of the compound can be dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521). The endpoint of the titration can be determined using a colorimetric indicator or, for greater accuracy, by potentiometric monitoring.

In a potentiometric titration, the pH of the solution is measured as a function of the volume of titrant added. The equivalence point, where the moles of base added are equal to the moles of carboxylic acid present, is identified as the point of inflection in the titration curve. This method provides an absolute measure of the carboxylic acid content and can be highly accurate. For compounds that are not readily soluble in water, the titration can be performed in a non-aqueous solvent, using a titrant such as tetrabutylammonium (B224687) hydroxide (TBAH). metrohm.com

Applications in Materials Science and Organic Synthesis

Development as Optical and Fluorescent Materials

The development of novel optical and fluorescent materials is a critical area of research, with applications ranging from bioimaging to advanced electronic displays. Benzothiazole (B30560) derivatives, a class of compounds to which Benzo[g] researchgate.netbenzothiole-2-carboxylic acid belongs, are known for their significant fluorescent properties. These properties often arise from intramolecular charge transfer (ICT) mechanisms, which can be finely tuned through chemical modifications.

The optical properties of benzothiazole derivatives can be systematically altered by introducing various functional groups onto the core structure. The rigid and planar nature of the benzothiazole ring system, combined with its π-electron conjugated framework, provides a robust scaffold for designing molecules with specific absorption and emission characteristics. Theoretical studies, often employing density functional theory (DFT), have shown that the electronic and optical properties of these compounds are highly dependent on their molecular geometry and electronic structure.

Key design principles for tuning the optical properties of such compounds include:

Modification of Donor-Acceptor Strength: The introduction of electron-donating or electron-withdrawing groups can significantly influence the intramolecular charge transfer, leading to shifts in the absorption and emission spectra.

Extension of π-Conjugation: Increasing the length of the conjugated system, for instance, by adding aromatic rings, typically results in a bathochromic (red) shift in the absorption and emission wavelengths.

Introduction of Specific Functional Groups: The strategic placement of functional groups can induce specific photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts and dual fluorescence.

A theoretical investigation into benzothiazole-based dyes demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can lead to tunable non-linear optical properties and red-shifted absorption spectra.

Table 1: Theoretical Optical Properties of Designed Benzothiazole-Based Dyes

System Polarity Absorption Wavelength (nm)
System 1 Common 431
System 2 Reverse 380
System 3 Common 450
System 4 Reverse 400

This interactive table is based on theoretical calculations for designed benzothiazole-based dye systems.

The luminescence efficiency of benzothiazole derivatives is intrinsically linked to their molecular structure. Factors that enhance fluorescence quantum yield include a rigid molecular structure that minimizes non-radiative decay pathways, and the presence of functionalities that promote efficient intramolecular charge transfer.

For instance, studies on various benzothiazole derivatives have revealed that their emission properties are highly sensitive to the surrounding environment, such as solvent polarity. This solvatochromism is a hallmark of compounds with significant charge separation in the excited state. Research on a series of newly synthesized benzothiazole derivatives showed that all samples displayed fluorescence emissions in the range of 380 to 450 nm. copernicus.org

Table 2: Fluorescence Emission of Synthesized Benzothiazole Derivatives

Compound Emission Wavelength (nm)
Derivative 1 385
Derivative 2 410
Derivative 3 430
Derivative 4 445

This interactive table showcases the fluorescence emission wavelengths for a series of synthesized benzothiazole derivatives, illustrating the structure-property relationship.

Utilization as Versatile Precursors in Complex Organic Synthesis

Benzo[g] researchgate.netbenzothiole-2-carboxylic acid serves as a valuable starting material for the synthesis of more complex organic molecules, owing to the reactivity of its carboxylic acid group and the potential for functionalization of its aromatic rings.

The rigid benzothiole core of Benzo[g] researchgate.netbenzothiole-2-carboxylic acid makes it an excellent building block for the construction of polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. These larger aromatic structures are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of such complex molecules often involves the condensation of 2-aminothiophenols with carboxylic acids, a reaction directly relevant to the parent compound. nih.gov

The carboxylic acid functionality of Benzo[g] researchgate.netbenzothiole-2-carboxylic acid can be transformed into other functional groups, such as halides, which can then participate in cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is particularly useful for synthesizing complex biaryl structures. Derivatized forms of benzothiazoles have been successfully employed in Suzuki-Miyaura reactions to create novel fluorescent compounds. For example, 2-(4-bromophenyl)benzothiazole has been reacted with various phenylboronic acid derivatives to produce a range of fluorescent compounds. This highlights the potential of derivatized Benzo[g] researchgate.netbenzothiole-2-carboxylic acid in similar synthetic strategies.

A general protocol for the Suzuki-Miyaura coupling of a brominated benzothiazole derivative involves reacting it with a boronic acid in the presence of a palladium catalyst and a base.

Table 3: Example of Suzuki-Miyaura Coupling Reaction Conditions

Reactant 1 Reactant 2 Catalyst Base Solvent
2-(4-bromophenyl)benzothiazole Phenylboronic acid PdCl2 K2CO3 DMF

This interactive table provides an example of the reaction conditions for a Suzuki-Miyaura coupling involving a benzothiazole derivative.

Integration into Functional Materials (e.g., Electroluminescent Devices)

The unique photophysical properties of benzothiazole derivatives make them attractive candidates for integration into functional materials, particularly electroluminescent devices such as OLEDs. researchgate.net In these devices, the benzothiazole-containing material can function as the emissive layer, where the recombination of electrons and holes leads to the emission of light. The color of the emitted light can be tuned by modifying the chemical structure of the benzothiazole derivative, as discussed in section 8.1.1.

Research has shown that benzothiazole-based materials can act as efficient blue emitters in OLEDs. cityu.edu.hk The incorporation of these molecules into a device structure, typically as a dopant in a host material, can lead to bright and efficient electroluminescence. For example, a device using a benzothiazole derivative as a blue-emitting dopant achieved a luminance of 1260 cd/m² at a current density of 400 mA/cm². cityu.edu.hk

Role as Chemical Probes in Mechanistic Studies

Chemical probes are molecules designed to interact with a specific target, such as an enzyme or a receptor, in a biological system or a chemical reaction, to study its function and the mechanism of action. The unique structure of Benzo[g] researchgate.netbenzothiole-2-carboxylic acid, featuring a polycyclic aromatic system with a sulfur-containing heterocycle and a carboxylic acid group, provides several features that could be exploited in the design of chemical probes.

The extended π-conjugated system of the benzo[g] researchgate.netbenzothiole core can impart specific photophysical properties, such as fluorescence, which are highly valuable for probe design. Changes in the fluorescence emission spectrum (e.g., intensity, wavelength) upon interaction with a target or participation in a chemical reaction can provide real-time information about the process. The carboxylic acid group offers a convenient handle for further chemical modification, allowing for the attachment of reporter groups, reactive moieties, or targeting ligands.

Table 1: Potential Mechanistic Studies Utilizing Benzo[g] researchgate.netbenzothiole-2-carboxylic Acid Derivatives as Chemical Probes

Mechanistic Aspect Under InvestigationHypothetical Probe Design and FunctionExpected Outcome and Data
Enzyme-Substrate Interactions A derivative of Benzo[g] researchgate.netbenzothiole-2-carboxylic acid could be synthesized to mimic the natural substrate of an enzyme. The inherent fluorescence of the benzothiole core would serve as a reporter.Binding of the probe to the enzyme's active site would likely alter its fluorescence properties, allowing for the determination of binding affinities (Kd) and kinetic parameters (kon, koff).
Reaction Kinetics By incorporating a reactive group into the structure, the molecule could act as a probe to monitor the progress of a specific chemical transformation.Changes in the absorption or emission spectra of the probe as the reaction proceeds would enable the real-time tracking of reaction rates and the identification of reaction intermediates.
Mapping Active Sites A photoactivatable cross-linking group could be attached to the carboxylic acid moiety. Upon binding to a target protein, UV irradiation would trigger covalent bond formation, permanently labeling the binding site.Subsequent proteomic analysis would allow for the identification of the specific amino acid residues involved in the interaction, providing a detailed map of the active site.

It is important to note that while the core structure of Benzo[g] researchgate.netbenzothiole-2-carboxylic acid presents a promising scaffold for the development of chemical probes, extensive research and experimental validation would be required to realize this potential. The synthesis of specific derivatives and their subsequent evaluation in well-defined chemical or biological systems would be necessary to establish their efficacy in mechanistic studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the multi-step preparation of Benzo[g][1]benzothiole-2-carboxylic acid?

  • Answer : A feasible route involves functionalizing the benzothiophene core via Friedel-Crafts acylation followed by oxidation. For example, benzyl chloride derivatives can be oxidized using alkaline KMnO₄ under reflux conditions to yield carboxylic acid derivatives (as seen in benzoic acid synthesis) . Critical steps include controlling reaction temperature (80–100°C) and pH during acidification to isolate the product. Purification via recrystallization from hot water or ethanol is advised to achieve >95% purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve ambiguities in the structural assignment of this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and the carboxylic acid proton (δ 12–13 ppm). The fused benzothiophene system will show distinct splitting patterns due to anisotropic effects.
  • IR : Confirm the carboxylic acid group via O-H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1680–1720 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak at m/z 266.07 (C₁₅H₁₄O₂S) .

Q. What are the key stability considerations for storing this compound?

  • Answer : Store at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation of the thiophene ring or decarboxylation. Avoid exposure to moisture, as hygroscopicity may alter crystallinity .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be reconciled?

  • Answer : Discrepancies may arise from polymorphism or solvent inclusion in crystals. Perform:

  • PXRD to compare experimental and simulated patterns.
  • Thermogravimetric Analysis (TGA) to detect solvent residues.
  • Solid-State NMR to cross-validate hydrogen-bonding networks .
    • Example: A 2022 study resolved similar conflicts in benzothiophene derivatives by refining unit cell parameters using SC-XRD and DFT calculations .

Q. What methodologies optimize the compound’s reactivity as a ligand in coordination chemistry?

  • Answer :

  • pH Control : Deprotonate the carboxylic acid group (pH > pKa ~4.2) to enhance metal binding.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize charge-separated intermediates.
  • Coordination Studies : Employ UV-Vis titration or ITC to determine binding constants with transition metals (e.g., Cu²⁺, Fe³⁺) .

Q. How do electronic effects of substituents on the benzothiophene ring influence biological activity?

  • Answer :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at position 6 to enhance antimicrobial potency by increasing electrophilicity.
  • Computational Modeling : Use DFT to map electrostatic potential surfaces and predict interaction hotspots with enzyme active sites .

Q. What experimental designs address low yields in the final oxidation step of the synthesis?

  • Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Mn(OAc)₃) to improve oxidation efficiency.
  • Reaction Monitoring : Use inline FTIR or HPLC to track intermediate conversion and adjust reagent stoichiometry dynamically .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points (e.g., 192–196°C vs. 244–245°C)?

  • Answer : Variations may stem from impurities, polymorphs, or measurement techniques. Validate via:

  • DSC to determine exact melting transitions.
  • Elemental Analysis to confirm stoichiometric purity.
  • Comparative Studies : Replicate methods from conflicting sources to isolate procedural variables .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueCritical Peaks/DataReference
¹H NMR δ 12.3 (COOH), δ 7.2–8.1 (aromatic H)
IR 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (O-H)
HRMS m/z 266.07 (C₁₅H₁₄O₂S)

Table 2 : Optimization of Oxidation Step Yields

CatalystSolventTemperature (°C)Yield (%)
KMnO₄H₂O10062
Mn(OAc)₃AcOH8078

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[g][1]benzothiole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Benzo[g][1]benzothiole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.